![molecular formula C10H10Cl2O B14606537 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane CAS No. 59363-16-5](/img/structure/B14606537.png)
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,6-dichlorophenyl group via an ethyl chain. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane typically involves the reaction of 2,6-dichlorophenyl ethyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is generally carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These can proceed via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Substitution reactions: The oxirane ring can be substituted by different nucleophiles, resulting in the formation of new compounds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts can be used to facilitate ring-opening reactions.
Oxidizing agents: Peracids and hydrogen peroxide are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile can yield a β-amino alcohol, while oxidation can produce a diol.
科学的研究の応用
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of epoxides on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of new products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: This compound shares the 2,6-dichlorophenyl group but differs in its functional groups and overall structure.
Miconazole: Another compound with a dichlorophenyl group, used primarily as an antifungal agent.
Uniqueness
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is unique due to its oxirane ring, which imparts specific reactivity and chemical properties not found in similar compounds. This makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
59363-16-5 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC名 |
2-[2-(2,6-dichlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-3-10(12)8(9)5-4-7-6-13-7/h1-3,7H,4-6H2 |
InChIキー |
YCJLQNDSGIFITN-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

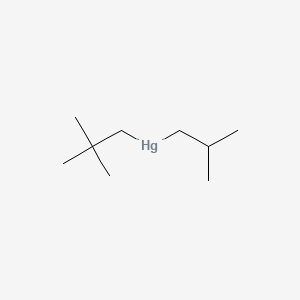



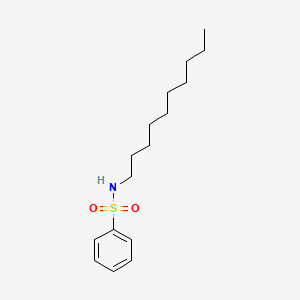
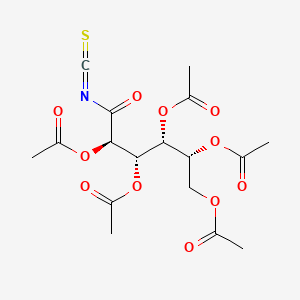
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

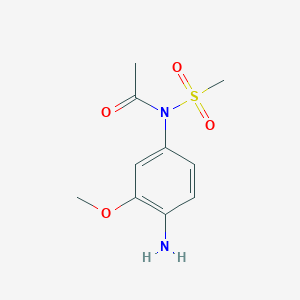
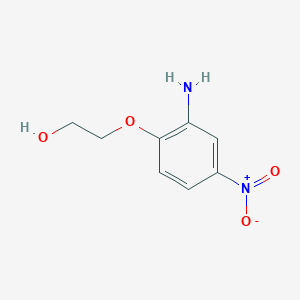
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
